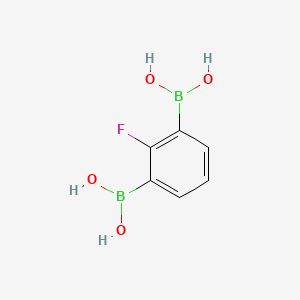
2-Fluorophenyl-1,3-diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenyl-1,3-diboronic acid is a chemical compound used for the preparation of biologically active biphenyls and arylboron difluoride Lewis acids . It’s a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of this compound is C6H6B2F2O4 . More detailed structural information might be available in specific scientific literature or databases.Chemical Reactions Analysis
Boronic acids, including this compound, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been utilized in various sensing applications .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Organoboron Compound Development : 2-Fluorophenyl-1,3-diboronic acid, as a type of diboronic acid, is synthesized through reactions involving methyl borate and difunctional Grignard reagents. These diboronic acids are characterized by their resistance to aerial oxidation and their ability to form cyclic esters with various diols, which is significant in the field of organic synthesis (Coutts, Goldschmid, & Musgrave, 1970).
Tautomeric Equilibria and Structural Analysis
- Tautomeric Equilibria : Functionalized 2-formylphenylboronic acids, including variants like this compound, can undergo tautomeric rearrangements in solution, leading to the formation of corresponding oxaboroles. These structural transformations and the effects of substituents like fluorine on these processes have been a subject of research, providing insights into the reactivity and stability of these compounds (Luliński et al., 2007).
Biological Activity
- Antifungal Properties : Derivatives of 2-Fluorophenylboronic acid have shown antifungal activity against strains like Aspergillus and Candida, highlighting their potential in developing new antifungal agents. The structure-activity relationship, particularly the position of the fluorine substituent, plays a crucial role in their efficacy (Borys et al., 2019).
Sensor and Detection Applications
- Fluorescence Sensitivity to Carbohydrates : Certain diboronic acids, including this compound derivatives, have been used in developing fluorescence-based sensors for carbohydrates like D-fructose, demonstrating their potential in analytical chemistry and bio-sensing applications (Zhang et al., 2014).
Chemical Transformations and Synthesis
- Halodeboronation Studies : Research involving this compound includes studies on halodeboronation reactions, which are crucial in organic synthesis for introducing various functional groups into aromatic compounds. This expands the utility of these compounds in complex organic syntheses (Szumigala et al., 2004).
Glucose Sensing
- Glucose Sensing Mechanism : Boronic acids, including this compound, have been investigated for their role in glucose sensing, utilizing their binding affinity to sugars. This research contributes to the development of sensitive and selective glucose sensors, which are vital in medical diagnostics, particularly for diabetes management (Huang et al., 2013).
Oncological Research
- Anticancer Potential : Certain derivatives of 2-Fluorophenylboronic acid have been examined for their antiproliferative effects on cancer cells. The studies focus on their ability to induce cell cycle arrest and apoptosis, specifically in ovarian cancer cells, marking their significance in experimental oncology (Psurski et al., 2018).
Mecanismo De Acción
Target of Action
2-Fluorophenyl-1,3-diboronic acid is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters, specifically 1°, 2°, and 3° alkyl boronic esters .
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The action of this compound results in the formal anti-Markovnikov alkene hydromethylation of its targets . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s susceptibility to hydrolysis can be considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
(3-borono-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHMMKXCCYYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)B(O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7B2FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)
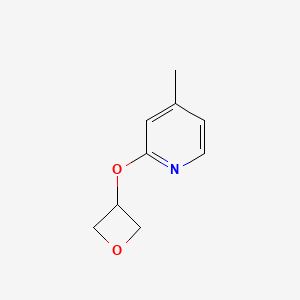
![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)
![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)
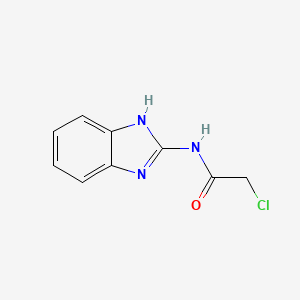

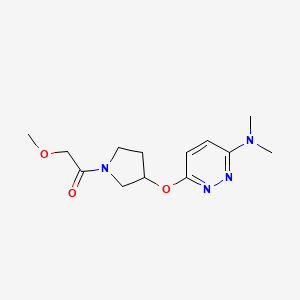
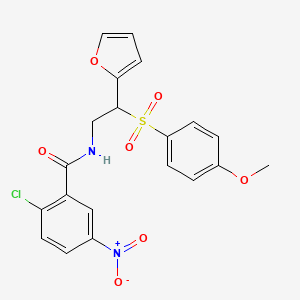
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)